molecular formula C13H17N3 B14871923 6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14871923
M. Wt: 215.29 g/mol
InChI Key: YPJGWURUBLTKNT-UHFFFAOYSA-N
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Description

6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted acetonitrile, with a cyclopentyl ethyl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-amine
  • 6-(2-Cyclopentylethyl)-2-methylpyrimidin-4-ol

Uniqueness

6-(2-Cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

6-(2-cyclopentylethyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C13H17N3/c1-10-15-12(8-13(9-14)16-10)7-6-11-4-2-3-5-11/h8,11H,2-7H2,1H3

InChI Key

YPJGWURUBLTKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C#N)CCC2CCCC2

Origin of Product

United States

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